molecular formula C14H16N4O4S B12689878 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide CAS No. 126598-50-3

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide

Cat. No.: B12689878
CAS No.: 126598-50-3
M. Wt: 336.37 g/mol
InChI Key: PKHKWPKCESKXCZ-UHFFFAOYSA-N
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Description

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide is a complex organic compound with a unique structure that combines elements of pyridazine and benzothiazine

Preparation Methods

The synthesis of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide involves several steps. The synthetic route typically starts with the preparation of the pyridazine and benzothiazine precursors. These precursors are then subjected to a series of reactions, including cyclization and oxidation, to form the final compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyridazino(4,5-b)(1,4)benzothiazin-1-one, 2,10-dihydro-10-(2-(dimethylamino)ethyl)-, N,5,5-trioxide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar chemical properties and reactivity.

    Benzothiazine derivatives: These compounds share the benzothiazine ring structure and may have similar biological activities.

The uniqueness of this compound lies in its combined structure, which may confer unique properties and applications not found in other compounds.

Properties

CAS No.

126598-50-3

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

10-[2-[hydroxy(methyl)amino]propyl]-5,5-dioxo-2H-pyridazino[4,5-b][1,4]benzothiazin-1-one

InChI

InChI=1S/C14H16N4O4S/c1-9(17(2)20)8-18-10-5-3-4-6-11(10)23(21,22)12-7-15-16-14(19)13(12)18/h3-7,9,20H,8H2,1-2H3,(H,16,19)

InChI Key

PKHKWPKCESKXCZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C(=O)NN=C3)N(C)O

Origin of Product

United States

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